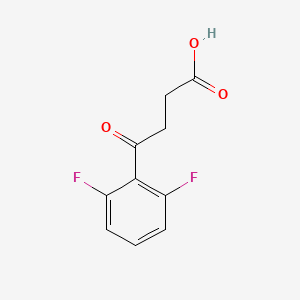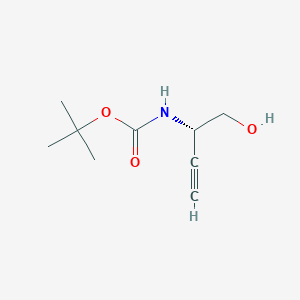
6-Iodo-3,4-dihydroquinolin-2(1H)-one
Übersicht
Beschreibung
6-Iodo-3,4-dihydroquinolin-2(1H)-one (6-I-DHQ) is an organic compound that has been studied extensively in recent years for its potential applications in scientific research. 6-I-DHQ is a heterocyclic compound that contains an aromatic ring with an iodine atom in the 6-position. It is a colorless solid that is soluble in a variety of organic solvents. 6-I-DHQ has been used in a variety of applications, ranging from synthesis of pharmaceuticals to biochemical studies.
Wissenschaftliche Forschungsanwendungen
Proteomics Research
6-Iodo-3,4-dihydroquinolin-2(1H)-one: is utilized in proteomics research, where it serves as a precursor or an intermediate in the synthesis of complex molecules . Its unique structure allows for the modification of peptides and proteins, which can be pivotal in understanding protein function and interaction.
Drug Discovery
This compound is valuable in drug discovery, particularly in the synthesis of small molecule libraries. Its iodine moiety can undergo further chemical transformations, making it a versatile building block for creating pharmacologically active molecules .
Organic Synthesis
In organic chemistry, 6-Iodo-3,4-dihydroquinolin-2(1H)-one is used to synthesize various heterocyclic compounds. Its reactivity with palladium-catalyzed coupling reactions makes it a candidate for constructing complex organic frameworks .
Material Science
Antimicrobial Research
Derivatives of quinolinone, such as 6-Iodo-3,4-dihydroquinolin-2(1H)-one , have been studied for their antimicrobial properties. This research is crucial in the fight against drug-resistant bacteria .
Antitumor Activity
Research has indicated that quinolinone derivatives exhibit antitumor activity. The iodine substitution on the quinolinone nucleus can be critical for the biological activity, making this compound a candidate for anticancer drug development .
Photocatalytic Applications
The compound has been used in photocatalytic methods for the synthesis of quinolin-2(1H)-ones. This approach is considered greener and more sustainable compared to traditional methods, with potential applications in environmental remediation .
Antiviral and Anti-inflammatory Research
Lastly, the compound’s derivatives are being investigated for their antiviral and anti-inflammatory activities. These studies contribute to the development of new treatments for viral infections and inflammatory diseases .
Eigenschaften
IUPAC Name |
6-iodo-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8INO/c10-7-2-3-8-6(5-7)1-4-9(12)11-8/h2-3,5H,1,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUNMOULCTUKSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20621579 | |
| Record name | 6-Iodo-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Iodo-3,4-dihydroquinolin-2(1H)-one | |
CAS RN |
296759-29-0 | |
| Record name | 3,4-Dihydro-6-iodo-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=296759-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Iodo-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B1321999.png)
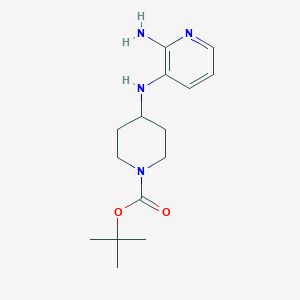
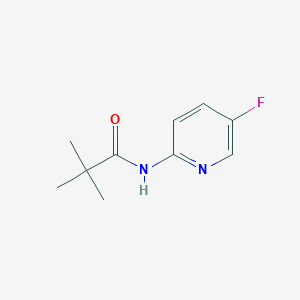
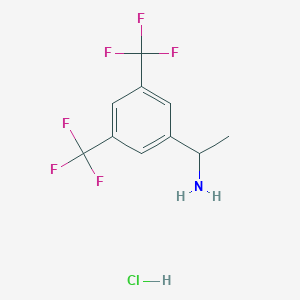

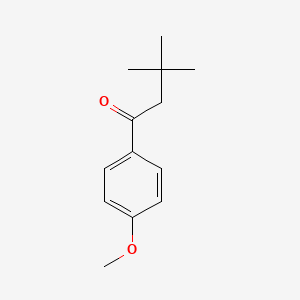


![2-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-isoindole-1,3-dione](/img/structure/B1322020.png)
![2-Azabicyclo[2.2.1]heptan-6-ol](/img/structure/B1322022.png)
![1-[3-(Cyclopropylmethoxy)phenyl]ethanone](/img/structure/B1322024.png)
